1-Butanol, 3-methyl-, 4-methylbenzenesulfonate
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Overview
Description
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate is a synthetic organic compound with the molecular formula C12H20O4S and a molecular weight of 260.35 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate can be synthesized through the esterification of 3-methyl-1-butanol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3-methyl-1-butanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Butanol, 3-methyl-, 4-methylbenzenesulfonate involves its ability to undergo esterification and hydrolysis reactions. The compound interacts with various molecular targets, including enzymes that catalyze ester bond formation and cleavage. These interactions are crucial in biochemical pathways and industrial processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
4-Methylbenzenesulfonic Acid: A product of hydrolysis, it shares similar chemical properties with the sulfonate ester.
Uniqueness
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate is unique due to its combined properties of both an alcohol and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H20O4S |
---|---|
Molecular Weight |
260.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-methylbutan-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3 |
InChI Key |
NTBWXFAIBOQKBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CCO |
Origin of Product |
United States |
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